molecular formula C19H20N2O3S B2552206 N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide CAS No. 1396795-42-8

N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide

Cat. No.: B2552206
CAS No.: 1396795-42-8
M. Wt: 356.44
InChI Key: JQEFSFYDDKTJMR-UHFFFAOYSA-N
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Description

N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-N’-[2-(methylsulfanyl)phenyl]ethanediamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indene moiety, a phenyl group with a methylsulfanyl substituent, and an ethanediamide linkage. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Scientific Research Applications

N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-N’-[2-(methylsulfanyl)phenyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-N’-[2-(methylsulfanyl)phenyl]ethanediamide typically involves multiple steps, starting with the preparation of the indene and phenyl intermediates. The indene moiety can be synthesized through a series of cyclization reactions, while the phenyl group with the methylsulfanyl substituent can be prepared via electrophilic aromatic substitution. The final step involves the coupling of these intermediates with ethanediamide under controlled conditions, such as the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-N’-[2-(methylsulfanyl)phenyl]ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A compound with antimicrobial properties, used in mouthwashes and disinfectants.

    Domiphen bromide: Another antimicrobial agent, often used in combination with other drugs to enhance their efficacy.

Uniqueness

N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-N’-[2-(methylsulfanyl)phenyl]ethanediamide stands out due to its unique combination of an indene moiety, a phenyl group with a methylsulfanyl substituent, and an ethanediamide linkage. This structure imparts distinct chemical and biological properties, making it a versatile compound for various scientific applications.

Properties

IUPAC Name

N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-N'-(2-methylsulfanylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-25-16-9-5-4-8-15(16)21-18(23)17(22)20-12-19(24)11-10-13-6-2-3-7-14(13)19/h2-9,24H,10-12H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQEFSFYDDKTJMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C(=O)NCC2(CCC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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